N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C26H22N4O7 and its molecular weight is 502.483. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound notable for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzodioxole moiety : A fused benzene and dioxole ring contributing to its biological properties.
- Dihydroquinazoline core : Known for various pharmacological effects.
Molecular Formula : C27H24N4O7
Molecular Weight : 516.50 g/mol
IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Binding : The compound can bind to specific cellular receptors, modulating signal transduction pathways related to inflammation and cancer.
- DNA/RNA Interaction : It may intercalate into nucleic acids, influencing gene expression and cellular replication processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it induces apoptosis in various cancer cell lines by activating caspase pathways and inhibiting survival signaling pathways.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of bacteria and fungi. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria at low concentrations.
Anti-inflammatory Effects
In models of inflammation, the compound has been reported to reduce pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.
Case Studies
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to measure cell viability.
- Results : IC50 values indicated potent cytotoxicity with values ranging from 10 to 20 µM across different cell lines.
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Agar diffusion method was employed.
- Results : Zones of inhibition ranged from 15 mm to 25 mm at concentrations of 50 µg/mL.
Data Table
Properties
CAS No. |
899902-22-8 |
---|---|
Molecular Formula |
C26H22N4O7 |
Molecular Weight |
502.483 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H22N4O7/c31-24(27-14-18-7-10-22-23(13-18)37-16-36-22)11-12-28-25(32)20-3-1-2-4-21(20)29(26(28)33)15-17-5-8-19(9-6-17)30(34)35/h1-10,13H,11-12,14-16H2,(H,27,31) |
InChI Key |
MPONDXNWEGHTSY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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